2,6-dimethylheptan-1-amine hydrochloride 2,6-dimethylheptan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2763776-61-8
VCID: VC11638563
InChI:
SMILES:
Molecular Formula: C9H22ClN
Molecular Weight: 179.7

2,6-dimethylheptan-1-amine hydrochloride

CAS No.: 2763776-61-8

Cat. No.: VC11638563

Molecular Formula: C9H22ClN

Molecular Weight: 179.7

Purity: 95

* For research use only. Not for human or veterinary use.

2,6-dimethylheptan-1-amine hydrochloride - 2763776-61-8

Specification

CAS No. 2763776-61-8
Molecular Formula C9H22ClN
Molecular Weight 179.7

Introduction

Structural and Molecular Characteristics

The molecular formula of 2,6-dimethylheptan-1-amine hydrochloride is C₉H₂₂ClN, with a molecular weight of 179.73 g/mol. The compound’s structure consists of a heptane chain substituted with methyl groups at carbons 2 and 6, while the primary amine at carbon 1 forms a hydrochloride salt through protonation with hydrochloric acid. Key structural parameters include:

PropertyValue/Description
IUPAC Name2,6-Dimethylheptan-1-amine hydrochloride
CAS NumberNot publicly listed
Molecular FormulaC₉H₂₂ClN
Molecular Weight179.73 g/mol
AppearanceLikely white crystalline solid
SolubilityHigh in polar solvents (e.g., water, ethanol)

The hydrochloride salt enhances stability and solubility compared to the free amine, making it preferable for storage and reactions requiring aqueous conditions .

Synthesis Pathways

Reduction of 2,6-Dimethylheptanenitrile

A plausible route involves reducing the corresponding nitrile. 2,6-Dimethylheptanenitrile (C₉H₁₇N, CAS 58475-05-1) can be reduced using lithium aluminum hydride (LiAlH₄) in anhydrous ether to yield 2,6-dimethylheptan-1-amine. Subsequent treatment with hydrochloric acid forms the hydrochloride salt:

C₉H₁₇NLiAlH₄C₉H₂₁NHClC₉H₂₂ClN\text{C₉H₁₇N} \xrightarrow{\text{LiAlH₄}} \text{C₉H₂₁N} \xrightarrow{\text{HCl}} \text{C₉H₂₂ClN}

Nucleophilic Substitution from 2,6-Dimethylheptan-1-ol

Another pathway utilizes 2,6-dimethylheptan-1-ol (CAS 2768-12-9) as a precursor. Conversion to a chloride intermediate via thionyl chloride (SOCl₂) followed by reaction with dimethylamine yields the free amine, which is then protonated :

C₉H₂₀OSOCl₂C₉H₁₉Cl(CH₃)₂NHC₉H₂₁NHClC₉H₂₂ClN\text{C₉H₂₀O} \xrightarrow{\text{SOCl₂}} \text{C₉H₁₉Cl} \xrightarrow{\text{(CH₃)₂NH}} \text{C₉H₂₁N} \xrightarrow{\text{HCl}} \text{C₉H₂₂ClN}

Both methods require stringent control of reaction conditions (e.g., temperature, stoichiometry) to minimize byproducts like tertiary amines or over-alkylation .

Physicochemical Properties

Thermal Stability

As a hydrochloride salt, the compound likely decomposes at elevated temperatures (>200°C), releasing hydrogen chloride (HCl) and forming degradation products. Differential scanning calorimetry (DSC) would be required to confirm exact melting/decomposition points.

Solubility Profile

The hydrochloride salt exhibits high solubility in water (>100 mg/mL) due to ionic interactions, contrasting with the free amine’s limited solubility. In nonpolar solvents like hexane, solubility is negligible, aligning with trends observed in dimethylamine hydrochloride (CAS 506-59-2) .

Spectroscopic Data

  • IR Spectroscopy: Expected N-H stretching vibrations at ~2500–3000 cm⁻¹ (broad) and C-N stretches at ~1100–1250 cm⁻¹.

  • NMR: ¹H NMR would show signals for methyl groups (δ 0.8–1.5 ppm), methylene/methine protons (δ 1.2–2.0 ppm), and amine protons (δ 2.5–3.5 ppm) .

Chemical Reactivity and Applications

Acid-Base Behavior

In aqueous solution, the compound dissociates into the free amine and HCl:

C₉H₂₂ClNC₉H₂₁N+HCl\text{C₉H₂₂ClN} \rightleftharpoons \text{C₉H₂₁N} + \text{HCl}

The free amine can participate in reactions typical of primary amines, such as:

  • Acylation: Formation of amides with acyl chlorides.

  • Alkylation: Synthesis of quaternary ammonium salts.

  • Oxidation: Potential conversion to nitro compounds under strong oxidizing conditions .

Industrial and Pharmaceutical Relevance

While direct applications of 2,6-dimethylheptan-1-amine hydrochloride are undocumented, structurally similar amines are used in:

  • Surfactants: Cationic surfactants for detergents and emulsifiers.

  • Pharmaceuticals: Intermediate in drug synthesis (e.g., local anesthetics like lidocaine analogs) .

  • Agrochemicals: Precursor for herbicides and pesticides .

Future Research Directions

  • Synthetic Optimization: Developing catalytic methods to improve yield and selectivity.

  • Biological Screening: Evaluating antimicrobial or pharmacological activity.

  • Environmental Impact: Assessing biodegradation and ecotoxicity .

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